Cas no 80360-20-9 (1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde)

1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde structure
80360-20-9 structure
Product Name:1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde
CAS-nummer:80360-20-9
MF:C15H11NO3S
MW:285.317742586136
MDL:MFCD02681985
CID:719952
PubChem ID:24873888
Update Time:2024-10-27

1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde Chemische en fysische eigenschappen

Naam en identificatie

    • 1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde
    • 1-(Phenylsulfonyl)-3-indolecarboxaldehyde
    • 1-(PHENYLSULPHONYL)-1H-INDOLE-3-CARBOXALDEHYDE
    • 1H-Indole-3-carboxaldehyde,1-(phenylsulfonyl)-
    • 1-Phenylsulphonylindole-3-Carboxaldehyde
    • 1-Benzenesulfonyl-1H-indole-3-carbaldehyde
    • 1-benzenesulfonyl-1H-indole-3-carboxaldehyde
    • BUTTPARK 98 4-06
    • 1-(Benzenesulfonyl)indole-3-carboxaldehyde
    • 1-(Phenylsulfonyl)-3-formylindole
    • NSC 628191
    • 1-(benzenesulfonyl)indole-3-carbaldehyde
    • NSC628191
    • 1H-Indole-3-carboxaldehyde, 1-(phenylsulfonyl)-
    • ZLARITBCJILRBL-UHFFFAOYSA-N
    • N-phenylsulfonylindole-3-carboxaldehyde
    • RP06679
    • OR23044
    • N
    • 1-(Phenylsulfonyl)-1H-indole-3-carboxaldehyde (ACI)
    • 1-(Benzenesulfonyl)-1H-indole-3-carbaldehyde
    • 1-(Benzenesulfonyl)-1H-indole-3-carboxaldehyde
    • 1-Phenylsulfonyl-1H-indole-3-carboxaldehyde
    • N-(Phenylsulfonyl)-3-indolecarboxaldehyde
    • 80360-20-9
    • 1-(PHENYLSULFONYL)-1H-INDOLE-3-CARBOXALDEHYDE
    • C76573
    • AKOS016003595
    • J-503595
    • CHEMBL1985336
    • SY104006
    • C15H11NO3S
    • FT-0605858
    • 1-(Phenylsulfonyl)indole-3-carbaldehyde
    • 1-(Phenylsulfonyl)-3-indolecarboxaldehyde, 97%
    • CS-0135335
    • CU-00000000106-1
    • SCHEMBL723339
    • MFCD02681985
    • NSC-628191
    • NCGC00161737-01
    • NS-00010
    • NCI60_009063
    • N-phenylsulfonyl-3-indolecarboxaldehyde
    • NSC-830794
    • DB-025512
    • NSC830794
    • 1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde
    • MDL: MFCD02681985
    • Inchi: 1S/C15H11NO3S/c17-11-12-10-16(15-9-5-4-8-14(12)15)20(18,19)13-6-2-1-3-7-13/h1-11H
    • InChI-sleutel: ZLARITBCJILRBL-UHFFFAOYSA-N
    • LACHT: O=CC1C2C(=CC=CC=2)N(S(C2C=CC=CC=2)(=O)=O)C=1

Berekende eigenschappen

  • Exacte massa: 285.04600
  • Monoisotopische massa: 285.046
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 3
  • Complexiteit: 450
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: 2.7
  • Topologisch pooloppervlak: 64.5

Experimentele eigenschappen

  • Kleur/vorm: 固体
  • Dichtheid: 1.31
  • Smeltpunt: 157-161 °C (lit.)
  • Kookpunt: 513.6°C at 760 mmHg
  • Vlampunt: 264.4°C
  • Brekindex: 1.644
  • PSA: 64.52000
  • LogboekP: 3.77160
  • Oplosbaarheid: 未确定
  • Dampfdruk: 0.0±1.3 mmHg at 25°C

1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde Beveiligingsinformatie

  • Symbool: GHS07
  • Signaalwoord:Warning
  • Gevaarverklaring: H302
  • Waarschuwingsverklaring: P280-P305+P351+P338
  • WGK Duitsland:3
  • Code gevarencategorie: 22
  • Veiligheidsinstructies: S24/25
  • Identificatie van gevaarlijk materiaal: Xn
  • Risicozinnen:R22
  • Opslagvoorwaarde:Keep in dark place,Inert atmosphere,2-8°C(BD51798)

1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde Douanegegevens

  • HS-CODE:2933990090
  • Douanegegevens:

    中国海关编码:

    2933990090

    概述:

    2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Referentie
Synthesis and antitumor properties of 2,5-bis(3'-indolyl)thiophenes: Analogues of marine alkaloid nortopsentin
Diana, Patrizia; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(8), 2342-2346

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Carbon tetrabromide Solvents: Acetonitrile ;  15 min, rt
1.2 4 h, rt
Referentie
Visible light photocatalysis with CBr4: a highly selective aerobic photooxidation of methylarenes to aldehydes
Tripathi, Shubhangi; et al, RSC Advances, 2016, 6(18), 14547-14551

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ;  rt; 5 h, 60 °C
1.2 Reagents: N-methylmorpholine N-oxide Solvents: Propionitrile ;  rt; 1 h, rt; 3 h, reflux
Referentie
One-pot transformation of methylarenes into aromatic aldehydes under metal-free conditions
Tabata, Masayuki; et al, European Journal of Organic Chemistry, 2014, 2014(16), 3402-3410

Productiemethode 4

Reactievoorwaarden
Referentie
Generation and reactions of 3-lithio-1-(phenylsulfonyl)indole
Saulnier, Mark G.; et al, Journal of Organic Chemistry, 1982, 47(5), 757-61

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Oxygen
Referentie
Sensitized photooxygenations of 3-vinylindole derivatives
Zhang, Xiaojun; et al, Journal of Organic Chemistry, 1993, 58(27), 7839-47

Productiemethode 6

Reactievoorwaarden
1.1 Solvents: Triethanolamine ;  90 - 100 min, 80 °C
Referentie
Green synthesis of novel (E)-2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazine-2-carbonyl)-3-(1H-indol-3-yl)acrylonitriles
Praveen Kumar, P.; et al, Green Chemistry Letters and Reviews, 2014, 7(4), 322-329

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  2 - 3 h, rt
Referentie
Water Mediated One-Pot and Step-Wise Syntheses of Indolylidene Isoxazoles and Their Anti-Cancer Activity and Molecular Modeling Studies
Reddy, Ch. Venkata Ramana; et al, Chemistry Africa, 2020, 3(1), 61-74

Productiemethode 8

Reactievoorwaarden
Referentie
Product subclass 14: aryllithium and hetaryllithium compounds
Gribble, Gordon W., Science of Synthesis, 2006, 8, 357-426

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 - 5 °C; 30 min, 0 - 5 °C
1.2 Solvents: Dimethylformamide ;  1 h, 35 °C; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, reflux
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C → rt; 30 min, rt
2.2 Solvents: Tetrahydrofuran ;  rt
Referentie
First discovery of pimprinine derivatives and analogs as novel potential herbicidal, insecticidal and nematicidal agents
Zhang, Ming-Zhi; et al, Tetrahedron, 2021, 79,

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Iodine Catalysts: Butyllithium
2.1 Catalysts: Lithium diisopropylamide
3.1 -
4.1 -
Referentie
Generation and reactions of 3-lithio-1-(phenylsulfonyl)indole
Saulnier, Mark G.; et al, Journal of Organic Chemistry, 1982, 47(5), 757-61

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, 0 °C
2.1 Solvents: Acetonitrile ;  1 h, rt
2.2 Reagents: Imidazole ,  Hydroxyamine hydrochloride ;  4 h, rt
3.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
3.2 Reagents: Water
4.1 Catalysts: Ferrous acetate ,  (4S,4′S,5R,5′R)-2,2′-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole] Solvents: Acetonitrile ,  Toluene ;  30 min, rt
4.2 Solvents: Acetonitrile ,  Toluene ;  12 h, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water
Referentie
Iron(II)-Catalyzed Asymmetric Intramolecular Aminohydroxylation of Indoles
Zhang, Yong-Qiang; et al, Organic Letters, 2013, 15(15), 3910-3913

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 3 - 4 h, rt
Referentie
Nature-inspired remodeling of (aza)indoles to meta-aminoaryl nicotinates for late-stage conjugation of vitamin B3 to (hetero)arylamines
Varun, Begur Vasanthkumar ; et al, Nature Communications, 2020, 11(1),

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane
Referentie
Cis- and trans-3-(3-indolyl)proline derivatives as conformationally restricted analogs of tryptophan
Damour, Dominique; et al, Synlett, 1999, (6), 786-788

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethyl sulfoxide ,  Water ;  15 min, rt
1.2 rt; 2 - 5 h, rt → 35 °C
Referentie
Synthesis and Antiproliferative Activity of New N-Acylhydrazone Derivatives Containing Benzothiazole and Indole Based Moiety
Liu, Kai; et al, Pharmaceutical Chemistry Journal, 2020, 54(4), 345-352

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Cesium acetate Catalysts: (SP-4-2)-Dichloro[1,1′-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosph… ,  2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethylformamide ;  10 h, 30 - 35 °C
1.2 Reagents: Sodium chloride Solvents: Water
Referentie
Decarboxylative formylation of aryl halides with glyoxylic acid by merging organophotoredox with palladium catalysis
Zhao, Bin; et al, Organic Chemistry Frontiers, 2018, 5(11), 1782-1786

Productiemethode 16

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  rt
Referentie
Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones
Mashayekhi, Vida; et al, Archives of Pharmacal Research, 2021, 44(8), 1-13

Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  30 min, cooled
1.2 Solvents: Dimethylformamide ;  1 h, 40 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, cooled
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethyl sulfoxide ,  Water ;  15 min, rt
2.2 rt; 2 - 5 h, rt → 35 °C
Referentie
Synthesis and Antiproliferative Activity of New N-Acylhydrazone Derivatives Containing Benzothiazole and Indole Based Moiety
Liu, Kai; et al, Pharmaceutical Chemistry Journal, 2020, 54(4), 345-352

Productiemethode 18

Reactievoorwaarden
Referentie
Generation and reactions of 3-lithio-1-(phenylsulfonyl)indole
Saulnier, Mark G.; et al, Journal of Organic Chemistry, 1982, 47(5), 757-61

Productiemethode 19

Reactievoorwaarden
1.1 Catalysts: Lithium diisopropylamide
2.1 -
3.1 -
Referentie
Generation and reactions of 3-lithio-1-(phenylsulfonyl)indole
Saulnier, Mark G.; et al, Journal of Organic Chemistry, 1982, 47(5), 757-61

Productiemethode 20

Reactievoorwaarden
1.1 Catalysts: Ferrous acetate ,  (4S,4′S,5R,5′R)-2,2′-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole] Solvents: Acetonitrile ,  Toluene ;  30 min, rt
1.2 Solvents: Acetonitrile ,  Toluene ;  12 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
Referentie
Iron(II)-Catalyzed Asymmetric Intramolecular Aminohydroxylation of Indoles
Zhang, Yong-Qiang; et al, Organic Letters, 2013, 15(15), 3910-3913

Productiemethode 21

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Reagents: Water
2.1 Catalysts: Ferrous acetate ,  (4S,4′S,5R,5′R)-2,2′-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole] Solvents: Acetonitrile ,  Toluene ;  30 min, rt
2.2 Solvents: Acetonitrile ,  Toluene ;  12 h, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water
Referentie
Iron(II)-Catalyzed Asymmetric Intramolecular Aminohydroxylation of Indoles
Zhang, Yong-Qiang; et al, Organic Letters, 2013, 15(15), 3910-3913

Productiemethode 22

Reactievoorwaarden
1.1 Solvents: Acetonitrile ;  1 h, rt
1.2 Reagents: Imidazole ,  Hydroxyamine hydrochloride ;  4 h, rt
2.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
2.2 Reagents: Water
3.1 Catalysts: Ferrous acetate ,  (4S,4′S,5R,5′R)-2,2′-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole] Solvents: Acetonitrile ,  Toluene ;  30 min, rt
3.2 Solvents: Acetonitrile ,  Toluene ;  12 h, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water
Referentie
Iron(II)-Catalyzed Asymmetric Intramolecular Aminohydroxylation of Indoles
Zhang, Yong-Qiang; et al, Organic Letters, 2013, 15(15), 3910-3913

Productiemethode 23

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ;  0.5 h, 0 °C
1.2 0 °C; 0.5 h, rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, 0 °C
3.1 Solvents: Acetonitrile ;  1 h, rt
3.2 Reagents: Imidazole ,  Hydroxyamine hydrochloride ;  4 h, rt
4.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
4.2 Reagents: Water
5.1 Catalysts: Ferrous acetate ,  (4S,4′S,5R,5′R)-2,2′-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole] Solvents: Acetonitrile ,  Toluene ;  30 min, rt
5.2 Solvents: Acetonitrile ,  Toluene ;  12 h, rt
5.3 Reagents: Sodium bicarbonate Solvents: Water
Referentie
Iron(II)-Catalyzed Asymmetric Intramolecular Aminohydroxylation of Indoles
Zhang, Yong-Qiang; et al, Organic Letters, 2013, 15(15), 3910-3913

1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde Raw materials

1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde Preparation Products

1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde Leveranciers

Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:80360-20-9)1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde
Ordernummer:A864703
Voorraadstatus:in Stock
Hoeveelheid:25g/10g/5g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 08:47
Prijs ($):714.0/372.0/212.0
E-mail:sales@amadischem.com
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:80360-20-9)1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde
A864703
Zuiverheid:99%/99%/99%
Hoeveelheid:25g/10g/5g
Prijs ($):714.0/372.0/212.0
E-mail